molecular formula C8H13NO2S B11764452 4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide

4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide

Cat. No.: B11764452
M. Wt: 187.26 g/mol
InChI Key: LBQQGBFFFJZGFU-UHFFFAOYSA-N
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Description

4λ6-thia-9-azatricyclo[53002,6]decane 4,4-dioxide is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide typically involves multiple steps, including cyclization and oxidation reactions. One common method involves the cyclization of a precursor molecule followed by oxidation to introduce the dioxide functionality. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the tricyclic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, solvent, and pH, play a critical role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide involves its interaction with molecular targets, such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-thia-6-azatricyclo[5.3.1.13,9]dodecan-5-imine: Another tricyclic compound with similar structural features.

    Bicyclic isothioureas: Compounds like 2-amino-2-thiazoline and 2-amino-5,6-dihydro-4H-1,3-thiazine.

Uniqueness

4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide stands out due to its specific tricyclic structure and the presence of the dioxide functionality. This unique combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H13NO2S

Molecular Weight

187.26 g/mol

IUPAC Name

4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide

InChI

InChI=1S/C8H13NO2S/c10-12(11)3-7-5-1-9-2-6(5)8(7)4-12/h5-9H,1-4H2

InChI Key

LBQQGBFFFJZGFU-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CN1)C3C2CS(=O)(=O)C3

Origin of Product

United States

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